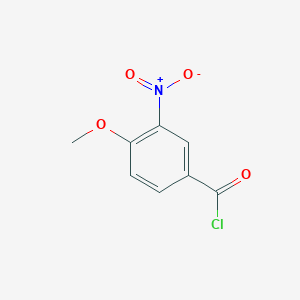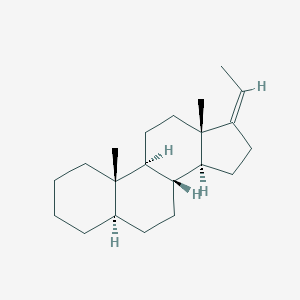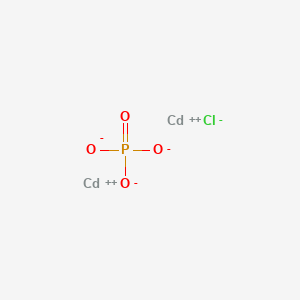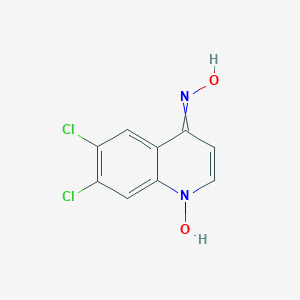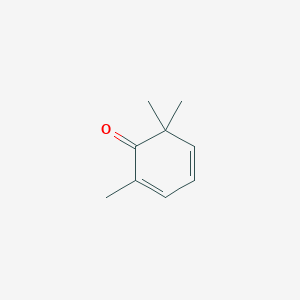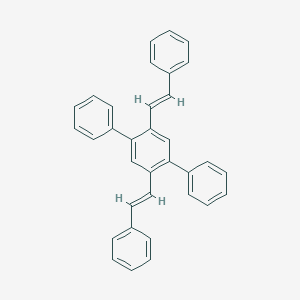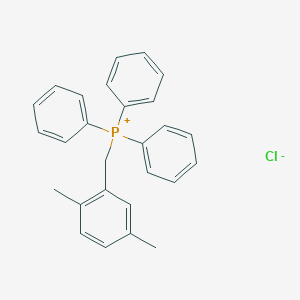
(2,5-Dimethylbenzyl)(triphenyl)phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylbenzyl)(triphenyl)phosphorane) is a chemical compound that has been widely used in scientific research for its unique properties. It is a phosphorane compound that is used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is not fully understood. However, it is believed to act as a nucleophile and attack the electrophilic carbon of the substrate, forming a phosphonium intermediate. This intermediate then undergoes elimination to form the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2,5-Dimethylbenzyl)(triphenyl)phosphorane. However, it is not used as a drug and therefore does not have any drug-related side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2,5-Dimethylbenzyl)(triphenyl)phosphorane is its ability to form carbon-carbon bonds. This property makes it a useful reagent in organic synthesis. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new pharmaceuticals and natural products. Additionally, the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in catalysis and materials science is an area of growing interest.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is typically carried out through the reaction of triphenylphosphine with 2,5-dimethylbenzyl chloride. The reaction is typically performed under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
(2,5-Dimethylbenzyl)(triphenyl)phosphorane has been widely used in scientific research for its unique properties. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It has also been used in the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
13544-84-8 |
|---|---|
Nom du produit |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Formule moléculaire |
C27H26ClP |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-18-19-23(2)24(20-22)21-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-20H,21H2,1-2H3/q+1 |
Clé InChI |
KXWZMBUGTXYJQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Autres numéros CAS |
13544-84-8 |
Synonymes |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

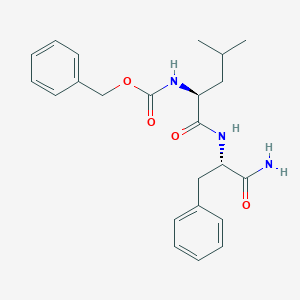
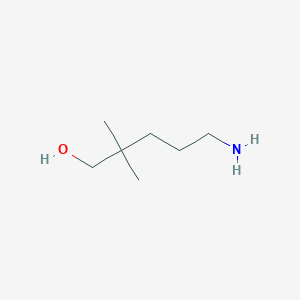

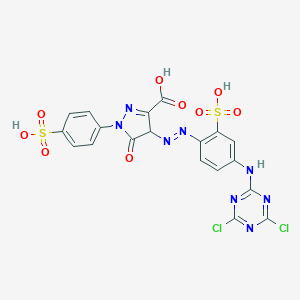
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
